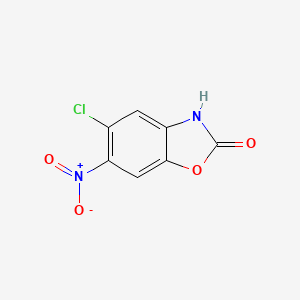

2(3h)-Benzoxazolone, 5-chloro-6-nitro-

Description

The exact mass of the compound 2(3h)-Benzoxazolone, 5-chloro-6-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(3h)-Benzoxazolone, 5-chloro-6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3h)-Benzoxazolone, 5-chloro-6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)2-5(3)10(12)13/h1-2H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRRICZTIWOWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287139 | |

| Record name | 2(3h)-benzoxazolone, 5-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27087-06-5 | |

| Record name | 27087-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3h)-benzoxazolone, 5-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-

This guide provides a comprehensive technical overview of the physicochemical properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only a compilation of key data but also insights into the experimental methodologies and the scientific rationale behind them.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone nucleus is a privileged scaffold in drug discovery, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The physicochemical characteristics of these molecules, such as solubility, acidity, and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for optimizing lead compounds and developing effective therapeutic agents.[1] 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a derivative that incorporates electron-withdrawing groups, which are expected to significantly influence its chemical behavior and biological interactions.

Molecular Structure and Identification

A clear understanding of the molecular architecture is the foundation for interpreting its physicochemical properties.

Caption: Chemical Structure of 2(3h)-Benzoxazolone, 5-chloro-6-nitro-

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | [5] |

| CAS Number | 27087-06-5 | [5][6] |

| Molecular Formula | C₇H₃ClN₂O₄ | [5] |

| Molecular Weight | 214.56 g/mol | [5] |

| Canonical SMILES | C1=C(C2=C(C=C1[O-])NC(=O)O2)Cl | |

| InChI Key | UXRRICZTIWOWDF-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a drug candidate are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below is a combination of computed values and experimental data for closely related analogs.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | Not Experimentally Determined (Est. >192 °C) | N/A | [7] |

| Boiling Point | Not Determined | N/A | |

| Water Solubility | Predicted to be low | N/A | [7] |

| LogP (Octanol/Water) | 1.6 | Computed (XLogP3) | [5] |

| pKa | Not Experimentally Determined (Est. < 8.92) | N/A | [7] |

| Topological Polar Surface Area | 84.2 Ų | Computed | [5] |

Expert Insights:

-

Melting Point: The melting point of the parent compound, 5-chloro-2(3H)-benzoxazolone, is reported as 191-191.5 °C.[7] The addition of a nitro group, a strong electron-withdrawing and polar functional group, is expected to increase intermolecular forces, likely resulting in a higher melting point for 5-chloro-6-nitro-2(3H)-benzoxazolone.

-

Solubility: The "insoluble" classification of 5-chloro-2(3H)-benzoxazolone in water suggests that the 6-nitro derivative will also exhibit poor aqueous solubility.[7] Solubility in organic solvents such as DMSO, DMF, and acetone is expected to be higher.

-

LogP: The computed LogP value of 1.6 indicates a moderate level of lipophilicity. This is a crucial parameter for cell membrane permeability and interaction with biological targets.

-

pKa: The pKa of 5-chloro-2(3H)-benzoxazolone is 8.92.[7] The strong electron-withdrawing nature of the nitro group at the 6-position will increase the acidity of the N-H proton, thus lowering the pKa of 5-chloro-6-nitro-2(3H)-benzoxazolone. The pKa values for a series of benzoxazolinone derivatives have been determined to be in the range of 7.15 to 9.01.[8]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the following are detailed, field-proven methodologies for the experimental determination of key physicochemical properties of novel benzoxazolone derivatives.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.

Protocol:

-

Calibrate the DSC instrument using high-purity indium and zinc standards.

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm.

Determination of pKa by UV-Vis Spectrophotometry

Rationale: This method is well-suited for compounds with a chromophore close to the ionization center, as the UV-Vis spectrum will change with pH. It is a reliable and widely used technique for pKa determination of benzoxazolone derivatives.[8][9]

Caption: A plausible synthetic pathway for 2(3h)-Benzoxazolone, 5-chloro-6-nitro-.

The presence of both a chloro and a nitro group on the benzoxazolone scaffold suggests potential for a range of biological activities. The benzoxazole ring system is a key feature in many marketed drugs. [10]Given the known antibacterial and antifungal properties of related compounds, 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a promising candidate for further investigation in these therapeutic areas. [2][4]The electron-withdrawing nature of the substituents may also modulate its activity towards other biological targets, making it a valuable subject for screening in various disease models.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. While some experimental data for this specific molecule is not yet publicly available, a robust understanding of its properties can be inferred from closely related analogs and established structure-property relationships. The provided experimental protocols offer a solid foundation for researchers to determine these key parameters with high fidelity. The versatile benzoxazolone scaffold continues to be a fertile ground for drug discovery, and a thorough characterization of the physicochemical properties of its derivatives is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.

References

-

Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. Eur J Pharm Sci. 2007 Jul;31(3-4):165-71. [Link]

-

Determination of pK(a) Values of Some Benzoxazoline Derivatives and the Structure-Activity Relationship. Publication. [Link]

-

Determination of pK a Values of Some Benzoxazoline Derivatives and the Structure−Activity Relationship. ResearchGate. [Link]

-

Market-available drugs with a benzoxazole moiety. ResearchGate. [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorg Med Chem Lett. 2010 Nov 15;20(22):6774-7. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Sci Rep. 2020; 10: 17855. [Link]

-

Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. J Med Chem. 2017 Aug 10; 60(15): 6636–6651. [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Org Med Chem Lett. 2012; 2: 29. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. [Link]

-

Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. Int J Mol Sci. 2023 Jan; 24(2): 1386. [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

-

Synthesis and biological profile of benzoxazolone derivatives. Arch Pharm (Weinheim). 2023 Sep;356(9):e2300245. [Link]

-

Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. PubMed. [Link]

-

2-Benzoxazolone (FDB010916). FooDB. [Link]

-

2(3h)-Benzoxazolone, 5-chloro-6-nitro-. PubChem. [Link]

-

Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. J Photochem Photobiol A Chem. 2008 Dec 1;200(2-3):283-91. [Link]

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2(3h)-Benzoxazolone, 5-chloro-6-nitro- | C7H3ClN2O4 | CID 241598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-chloro-6-nitro-3H-benzooxazol-2-one | 27087-06-5 [amp.chemicalbook.com]

- 7. 5-Chloro-2(3H)-benzoxazolone(95-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-chloro-6-nitro-2(3H)-benzoxazolone

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-chloro-6-nitro-2(3H)-benzoxazolone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The benzoxazolone scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind the synthetic strategy and the self-validating nature of the characterization workflow. We present a robust two-step synthesis commencing with the cyclization of 2-amino-4-chlorophenol to form the benzoxazolone core, followed by a regioselective nitration. Each stage is accompanied by detailed protocols and mechanistic insights. The guide culminates in a multi-technique characterization framework, ensuring the unequivocal confirmation of the target compound's structure, purity, and identity. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated pathway to this valuable molecule.

Strategic Approach to Synthesis

The synthesis of 5-chloro-6-nitro-2(3H)-benzoxazolone is most logically approached via a two-step sequence. This strategy is predicated on first constructing the core heterocyclic system, 5-chloro-2(3H)-benzoxazolone, and then introducing the nitro group via electrophilic aromatic substitution. This sequence is preferable to attempting to form the ring from a pre-nitrated aminophenol, as the strongly electron-withdrawing nitro group would deactivate the amine, making the initial cyclization significantly more challenging.

The chosen pathway leverages established and reliable reactions:

-

Step 1: Cyclization/Carbonylation: Formation of the 5-chloro-2(3H)-benzoxazolone intermediate from 2-amino-4-chlorophenol and urea. Urea serves as a safe and economical source of carbonyl for the cyclization.

-

Step 2: Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro (-NO₂) group onto the pre-formed benzoxazolone ring system using a standard nitrating mixture (HNO₃/H₂SO₄).

The following diagram illustrates the high-level synthetic workflow.

Caption: High-level workflow for the two-step synthesis of the target compound.

Mechanistic Considerations: Regioselectivity of Nitration

The critical step in this synthesis is the regioselective introduction of the nitro group at the C-6 position. This outcome is governed by the directing effects of the substituents on the benzene ring.

-

Activating Group: The amide nitrogen within the heterocyclic ring is an activating, ortho, para-director due to its ability to donate lone-pair electron density into the aromatic system. This strongly favors substitution at the C-4 and C-6 positions.

-

Deactivating Group: The chlorine atom at C-5 is a deactivating, ortho, para-director. It deactivates the ring through induction but directs via resonance.

The nitronium ion (NO₂⁺), the active electrophile generated from the nitric and sulfuric acid mixture[2], will preferentially attack the most nucleophilic position. The C-6 position is para to the strongly activating amide group and meta to the deactivating chloro group, making it the most electronically favorable site for substitution. The C-4 position is sterically hindered by the adjacent heterocyclic ring fusion. This confluence of electronic and steric factors ensures a high yield of the desired 6-nitro isomer.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. Nitrating mixtures are highly corrosive and oxidizing; handle with extreme care.

Step 1: Synthesis of 5-Chloro-2(3H)-benzoxazolone

This protocol is adapted from established methods for benzoxazolone synthesis.[3][4] The reaction proceeds through a high-temperature condensation melt, which efficiently drives the cyclization by eliminating ammonia gas.

Methodology:

-

Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-amino-4-chlorophenol (14.35 g, 0.1 mol).

-

Addition of Urea: Add urea (9.0 g, 0.15 mol). Using a slight excess of urea helps to ensure the complete consumption of the aminophenol starting material.[3]

-

Reaction Execution: Heat the flask in an oil bath. The mixture will melt and begin to evolve ammonia gas around 130-140 °C, indicating the start of the reaction.

-

Heating and Monitoring: Slowly increase the temperature to 160-170 °C and maintain for 3-4 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) [Hexane:Ethyl Acetate (3:2)] until the 2-amino-4-chlorophenol spot disappears.

-

Work-up: Allow the reaction mixture to cool to approximately 80-90 °C, at which point it will still be a viscous liquid. Carefully and slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring.

-

Isolation and Purification: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any unreacted urea and other water-soluble impurities.

-

Drying: Dry the white to off-white solid in a vacuum oven at 60 °C to a constant weight. The product is typically of sufficient purity for the next step. If required, recrystallization from ethanol/water can be performed.

Step 2: Synthesis of 5-chloro-6-nitro-2(3H)-benzoxazolone

This procedure employs a classical nitrating mixture. The key to success is rigorous temperature control to prevent the formation of dinitrated or other side products.

Methodology:

-

Acid Mixture Preparation: In a 250 mL flask immersed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 40 mL). Cool the acid to 0 °C.

-

Substrate Addition: While maintaining the temperature between 0-5 °C, add the 5-chloro-2(3H)-benzoxazolone (8.48 g, 0.05 mol) from Step 1 in small portions with efficient stirring. Ensure the solid dissolves completely before proceeding.

-

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating agent by carefully adding concentrated sulfuric acid (10 mL) to fuming nitric acid (HNO₃, 5 mL). Cool this mixture to 0 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the benzoxazolone over 30-45 minutes. Crucial: The internal temperature must be strictly maintained below 5 °C throughout the addition to control the highly exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Purification: Collect the crude product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7). This step is critical to remove all residual acid.

-

Drying: Dry the pale-yellow solid product in a vacuum oven at 50 °C to a constant weight.

Comprehensive Characterization

A multi-technique approach is essential to unequivocally confirm the identity, structure, and purity of the synthesized 5-chloro-6-nitro-2(3H)-benzoxazolone. The data presented in the table below are the expected values based on the compound's structure and data from analogous compounds.[5][6]

Caption: A systematic workflow for the analytical characterization of the final product.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result | Purpose |

| Physical | Melting Point | >250 °C (with decomposition) | Purity Assessment |

| Chromatography | TLC (Hexane:EtOAc 3:2) | Rf ≈ 0.4 | Reaction Monitoring & Purity |

| HPLC (C18 column) | Single major peak (>98%) | Quantitative Purity | |

| Spectroscopy | FTIR (KBr, cm⁻¹) | ~3200-3100 (N-H str)~1770-1750 (C=O str)~1540 (asymm. NO₂ str)~1350 (symm. NO₂ str) | Functional Group Identification |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 (s, 1H, N-H)δ ~7.9 (s, 1H, Ar-H)δ ~7.6 (s, 1H, Ar-H) | Structural Confirmation | |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~154 (C=O)δ ~145-108 (Aromatic Carbons) | Carbon Skeleton Confirmation | |

| Mass Spec. (EI) | m/z 214 (M⁺), 216 (M⁺+2) | Molecular Weight & Isotopic Pattern |

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The most telling feature is the presence of two singlets in the aromatic region (δ ~7.9 and ~7.6 ppm). This pattern is definitive for the 1,2,4,5-tetrasubstituted benzene ring where the two remaining protons (at C-4 and C-7) have no adjacent protons to couple with. The broad singlet at high chemical shift (δ ~12.0 ppm) corresponds to the acidic N-H proton.

-

FTIR Spectroscopy: The spectrum provides a clear fingerprint of the molecule's functional groups. The sharp, strong absorption around 1760 cm⁻¹ is characteristic of the cyclic carbamate (benzoxazolone) carbonyl group.[5] The broad peak above 3100 cm⁻¹ confirms the N-H bond. Crucially, two strong absorptions around 1540 cm⁻¹ and 1350 cm⁻¹ confirm the presence of the nitro group.[7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 214, corresponding to the molecular weight of the compound (C₇H₃³⁵ClN₂O₄).[8] A key validation is the presence of an M⁺+2 peak at m/z = 216 with approximately one-third the intensity of the M⁺ peak. This characteristic 3:1 isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for 5-chloro-6-nitro-2(3H)-benzoxazolone. By first constructing the benzoxazolone core and subsequently performing a regioselective nitration, the target compound can be obtained in good yield and high purity. The rationale behind the synthetic strategy, particularly the directing effects governing the nitration step, has been thoroughly explained. The comprehensive characterization workflow, employing a suite of chromatographic and spectroscopic techniques, provides a self-validating system to ensure the unequivocal identification and quality assessment of the final product. This robust methodology provides a solid foundation for researchers requiring access to this valuable heterocyclic building block for applications in drug discovery and beyond.

References

-

Ulusoy, N., Gürsoy, A., & Ötük, G. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10. [Link]

-

Mphahamele, M. J., & Gcumisa, S. S. (2022). Synthesis and biological profile of benzoxazolone derivatives. RSC Advances, 12(34), 22005-22023. [Link]

-

Turan-Zitouni, G., et al. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 26(16), 4995. [Link]

-

Erol, D. D., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 980-986. [Link]

-

PubChem. (n.d.). 2(3h)-Benzoxazolone, 5-chloro-6-nitro-. National Center for Biotechnology Information. [Link]

-

Patel, R. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of the Serbian Chemical Society, 77(8), 1039-1051. [Link]

-

Patel, R. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Young Pharmacists, 4(3), 159-165. [Link]

-

Patel, R. B., et al. (2012). Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. Journal of Young Pharmacists, 4(3), 159-165. [Link]

-

Veretennikov, E. A., et al. (2001). Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid. Russian Journal of Organic Chemistry, 37(7), 964-968. [Link]

-

Lean Think. (2021, March 17). Nitration Aromatic Substitution Overview. YouTube. [Link]

-

Thesis. (2015). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Middle Tennessee State University. [Link]

-

Durairaj, R., & Krishnan, K. (2015). Antibacterial and phytochemical analysis of piper nigrum using gas chromatography – mass spectrum and fourier-transform infrared spectroscopy. Journal of Chemical and Pharmaceutical Research, 7(12), 159-166. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. 2(3h)-Benzoxazolone, 5-chloro-6-nitro- | C7H3ClN2O4 | CID 241598 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure and formula of 5-chloro-6-nitro-2(3H)-benzoxazolone

An In-depth Technical Guide to 5-chloro-6-nitro-2(3H)-benzoxazolone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive analysis of 5-chloro-6-nitro-2(3H)-benzoxazolone, a highly functionalized derivative with significant potential in drug discovery and chemical synthesis. We will dissect its molecular architecture, provide a detailed, field-tested synthetic protocol, outline methods for its rigorous characterization, and explore its potential applications. This document is intended to serve as a foundational resource for scientists investigating this compound and its analogues.

Molecular Architecture and Physicochemical Profile

Chemical Identity

Understanding the fundamental identity of a compound is the first step in any rigorous scientific investigation. 5-chloro-6-nitro-2(3H)-benzoxazolone is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to an oxazolone ring. Its reactivity and properties are primarily governed by the electron-withdrawing nature of the chloro and nitro substituents on the aromatic ring.

| Property | Data |

| Molecular Formula | C₇H₃ClN₂O₄[1] |

| Molecular Weight | 214.56 g/mol [1] |

| IUPAC Name | 5-chloro-6-nitro-1,3-benzoxazol-2(3H)-one[1] |

| CAS Number | 27087-06-5[1] |

| Appearance | Expected to be a yellow or off-white solid |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |

Structural Analysis

The molecular structure combines the rigidity of the fused ring system with the potent electronic effects of its substituents. The nitro and chloro groups are strong deactivating groups, significantly influencing the electron density on the benzene ring. This has profound implications for its reactivity in, for example, electrophilic aromatic substitution, and also modulates the acidity of the N-H proton.

Caption: Molecular structure of 5-chloro-6-nitro-2(3H)-benzoxazolone.

Synthesis and Spectroscopic Characterization

Synthetic Strategy: Rationale and Workflow

The synthesis of substituted benzoxazolones is a well-established field. A robust and common strategy involves the cyclization of a corresponding 2-aminophenol derivative. The choice of cyclizing agent is critical; phosgene is effective but highly toxic. Safer alternatives like carbonyldiimidazole (CDI) or triphosgene are preferred in modern laboratory settings. They react with the amino and hydroxyl groups of the precursor to form the cyclic carbamate (oxazolone) ring under mild conditions, which is crucial for preserving the sensitive nitro group.

The logical precursor for this synthesis is 2-amino-4-chloro-5-nitrophenol. The workflow is designed to ensure high purity of the final product through a controlled reaction followed by a straightforward purification sequence.

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Objective: To synthesize 5-chloro-6-nitro-2(3H)-benzoxazolone from 2-amino-4-chloro-5-nitrophenol.

-

Materials:

-

2-amino-4-chloro-5-nitrophenol

-

Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, ice bath.

-

-

Procedure:

-

Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-amino-4-chloro-5-nitrophenol in anhydrous THF.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of CDI portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.

-

Work-up: Once the starting material is consumed, slowly add 1M HCl to the reaction mixture while stirring. The product will precipitate out of the solution.

-

Isolation: Collect the solid product via vacuum filtration, using a Büchner funnel.

-

Purification: Wash the filter cake sequentially with deionized water and cold hexane to remove residual acid and unreacted CDI byproducts. For optimal purity, recrystallize the crude solid from an ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to yield the final product.

-

Spectroscopic Verification

Unambiguous structural confirmation is essential. The following spectroscopic data are expected for the title compound:

-

¹H-NMR (in DMSO-d₆): Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two non-equivalent protons on the benzene ring. A broad singlet at a higher chemical shift (>10 ppm) is anticipated for the N-H proton.

-

¹³C-NMR (in DMSO-d₆): Expect signals for the six aromatic carbons, with those directly attached to the chloro and nitro groups being significantly shifted. A key signal for the carbonyl carbon (C=O) should appear in the range of 150-160 ppm.

-

FT-IR (KBr Pellet, cm⁻¹):

-

~3200-3000: N-H stretching

-

~1770: C=O stretching (cyclic carbamate)

-

~1530 and ~1350: Asymmetric and symmetric NO₂ stretching

-

~800-900: C-Cl stretching

-

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z ≈ 214, along with a characteristic M+2 peak at m/z ≈ 216 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Potential Applications and Synthetic Utility

Pharmacological Significance

The benzoxazolone core is a "privileged structure" in medicinal chemistry. Derivatives are known to possess a wide array of biological activities.[2][3]

-

Antimicrobial Activity: Many benzoxazolone derivatives exhibit potent antibacterial and antifungal properties.[2][3] The presence of both chloro and nitro groups on this specific molecule makes it a prime candidate for screening against various pathogens, including resistant strains.

-

Anticancer and Antiviral Potential: The broader class of benzimidazole and benzoxazole derivatives has been investigated for anticancer and antiviral effects.[4] Further studies are required to determine if 5-chloro-6-nitro-2(3H)-benzoxazolone shares this potential.

Versatility as a Chemical Intermediate

Beyond its intrinsic biological activity, this molecule is a valuable building block for creating libraries of more complex compounds. The functional groups present offer multiple handles for synthetic modification.

Caption: Key derivatization pathways for synthetic diversification.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation). This resulting aniline derivative is a key intermediate that can undergo a vast array of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or diazotization.

-

N-Alkylation/Arylation: The N-H proton can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the 3-position, which is a common strategy for modulating biological activity.

Conclusion

5-chloro-6-nitro-2(3H)-benzoxazolone is a compound of considerable scientific interest. Its synthesis is achievable through well-understood chemical transformations, and its structure can be definitively confirmed with standard spectroscopic techniques. The combination of the privileged benzoxazolone core with potent electron-withdrawing groups makes it a highly attractive candidate for biological screening programs, particularly in the antimicrobial and anticancer domains. Furthermore, its chemical functionality provides a robust platform for the generation of diverse molecular libraries, solidifying its role as a valuable tool for drug development professionals and synthetic chemists.

References

-

PubChem. 5,6-Dichloro-2(3H)-benzoxazolone. National Center for Biotechnology Information. [Link]

-

PubChem. 2(3h)-Benzoxazolone, 5-chloro-6-nitro-. National Center for Biotechnology Information. [Link]

-

Patel, D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal. [Link]

-

ScienceOpen. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]

-

Organic Chemistry Portal. Benzoxazolone synthesis. [Link]

-

Cheméo. Chemical Properties of 2(3H)-Benzoxazolone (CAS 59-49-4). [Link]

-

ResearchGate. (PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. [Link]

-

PubMed. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]

-

Royal Society of Chemistry. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

-

PubMed. Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. [Link]

-

PubChem. 2(3H)-Benzoxazolone. National Center for Biotechnology Information. [Link]

Sources

- 1. 2(3h)-Benzoxazolone, 5-chloro-6-nitro- | C7H3ClN2O4 | CID 241598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Enigmatic Core: A Technical Guide to the Biological Activity of 5-chloro-6-nitro-2(3H)-benzoxazolone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide to the predicted biological activities of the novel heterocyclic compound, 5-chloro-6-nitro-2(3H)-benzoxazolone. As a senior application scientist, the following narrative is structured to provide not just a compilation of data, but a cohesive understanding of the molecule's potential, grounded in the established bioactivities of its constituent pharmacophores. We will explore its synthetic rationale, predict its primary biological activities based on structure-activity relationships (SAR) of analogous compounds, and provide detailed experimental protocols for its evaluation.

Introduction: Deconstructing the Pharmacophore

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific substitutions on the 5-chloro-6-nitro-2(3H)-benzoxazolone molecule are not arbitrary; they are strategically placed to potentially enhance its biological profile.

-

The Benzoxazolone Core: This heterocyclic system is isosteric to endogenous purine bases, allowing it to interact with a variety of biological targets. Its inherent planarity facilitates intercalation with DNA and interaction with flat receptor binding sites.

-

5-Chloro Substitution: The presence of a halogen, specifically chlorine, at the 5-position is a common feature in many bioactive benzoxazolone derivatives.[3][4] This substitution can enhance lipophilicity, thereby improving membrane permeability. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic environment of the aromatic ring, influencing receptor binding affinity.

-

6-Nitro Substitution: The nitro group is a strong electron-withdrawing group that is a key feature in many antimicrobial and anticancer agents.[5][6] Its presence can significantly impact the molecule's redox potential, a property often exploited in the mechanism of action of nitroaromatic drugs.

The convergence of these three structural features in a single molecule suggests a high probability of potent and multifaceted biological activity.

Predicted Biological Activities and Mechanistic Insights

While direct experimental data for 5-chloro-6-nitro-2(3H)-benzoxazolone is not yet prevalent in published literature, we can infer its likely biological activities based on the extensive research conducted on its structural analogs.

Antimicrobial and Antifungal Activity

The benzoxazolone core is a well-established antibacterial and antifungal pharmacophore.[3][4] The 5-chloro substitution, in particular, has been shown to be favorable for antimicrobial activity.[7]

Predicted Mechanism of Action: The antimicrobial action of benzoxazolones is often attributed to the inhibition of essential microbial enzymes. The nitro group in 5-chloro-6-nitro-2(3H)-benzoxazolone is predicted to be a key determinant of its antimicrobial efficacy. In the low-oxygen environment characteristic of many bacterial and fungal infections, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates. These radical species can induce oxidative stress and damage critical cellular components such as DNA, proteins, and lipids, leading to cell death. This mechanism is common to many nitroaromatic antimicrobial agents.

Logical Relationship: From Structure to Predicted Antimicrobial Activity

Caption: Predicted pathway from chemical structure to antimicrobial effect.

Anticancer Activity

Numerous benzoxazolone derivatives have demonstrated significant anticancer properties.[2][8] The presence of a 5-chloro substituent has been shown to be effective in reducing cancer cell viability.[2]

Predicted Mechanism of Action: The anticancer activity of 5-chloro-6-nitro-2(3H)-benzoxazolone is likely to be multi-faceted.

-

Apoptosis Induction: Substituted benzoxazolones have been shown to induce apoptosis in cancer cells. This is often mediated through the activation of caspase cascades. For instance, a 5-chloro benzoxazolone derivative was found to increase the expression of Fas Ligand (FasL) and caspase-3 in breast cancer cells.[2] The nitro group may further enhance this effect by inducing cellular stress.

-

Enzyme Inhibition: Benzoxazolone derivatives can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein kinases. The specific kinase targets would need to be elucidated through dedicated screening assays.

-

Hypoxia-Selective Cytotoxicity: The nitro group could confer selective toxicity towards hypoxic cancer cells, which are often resistant to conventional therapies. In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic species, similar to the mechanism of some nitroimidazole-based anticancer drugs.

Signaling Pathway: Predicted Pro-Apoptotic Mechanism

Caption: Predicted apoptotic signaling cascade initiated by the compound.

Synthesis and Characterization

The synthesis of 5-chloro-6-nitro-2(3H)-benzoxazolone can be achieved through a multi-step process starting from commercially available precursors. The following is a proposed synthetic route based on established methodologies for similar compounds.

Experimental Protocol: Synthesis of 5-chloro-6-nitro-2(3H)-benzoxazolone

Step 1: Nitration of 4-chloro-2-aminophenol

-

To a stirred solution of 4-chloro-2-aminophenol (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 5°C during the addition.

-

After the addition is complete, stir the reaction mixture at 0°C for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 4-chloro-2-amino-6-nitrophenol.

Step 2: Cyclization to form 5-chloro-6-nitro-2(3H)-benzoxazolone

-

Dissolve the 4-chloro-2-amino-6-nitrophenol (1.0 eq) from Step 1 in a suitable solvent such as dimethylformamide (DMF).

-

Add urea (1.5 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-chloro-6-nitro-2(3H)-benzoxazolone.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Workflow: Synthetic and Characterization Pipeline

Caption: From starting materials to a fully characterized compound.

In Vitro Biological Evaluation: Protocols

To validate the predicted biological activities, a series of in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Prepare a stock solution of 5-chloro-6-nitro-2(3H)-benzoxazolone in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria, 2.5 x 10³ CFU/mL for fungi).

-

Include positive (microbes in medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Protocol: MTT Cell Viability Assay

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-chloro-6-nitro-2(3H)-benzoxazolone for 48-72 hours.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data from Analogous Compounds

To provide a quantitative context for the expected potency, the following table summarizes the reported biological activities of structurally related compounds.

| Compound/Derivative | Biological Activity | Organism/Cell Line | Potency (MIC/IC₅₀) | Reference |

| 5-chloro-benzoxazolone derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | Good activity | [3][4] |

| 5-chloro-benzoxazolone derivative | Antifungal | Candida albicans | Good activity | [3][4] |

| N-substituted 5-chloro-2(3H)-benzoxazolone | Anticancer | MCF-7 (Breast Cancer) | Effective at 50µM | [2] |

| 6-nitro-1H-benzimidazole derivatives | Antibacterial | E. coli, S. aureus (MRSA) | MIC: 2-16 µg/mL | [5] |

| 6-nitro-1H-benzimidazole derivatives | Anticancer | Various cell lines | IC₅₀: 1.84-10.28 µg/mL | [5] |

Conclusion and Future Directions

5-chloro-6-nitro-2(3H)-benzoxazolone is a molecule of significant interest, designed by the strategic combination of a privileged benzoxazolone core with bio-акtive chloro and nitro substituents. Based on robust structure-activity relationship data from analogous compounds, it is predicted to possess potent antimicrobial and anticancer properties. The provided synthetic route and in vitro evaluation protocols offer a clear path for the empirical validation of these predictions.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Mechanistic studies, including enzyme inhibition assays and analysis of its effects on cellular signaling pathways, will be crucial in elucidating its precise mode of action. Furthermore, in vivo studies in relevant animal models will be necessary to assess its therapeutic potential, pharmacokinetics, and safety profile. The exploration of 5-chloro-6-nitro-2(3H)-benzoxazolone and its derivatives holds considerable promise for the development of novel therapeutic agents.

References

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

-

Patel, N. B., Patel, J. C., & Shah, H. P. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 82. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(11), 4344. [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). ResearchGate. [Link]

-

Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., ... & Donnini, S. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. Journal of medicinal chemistry, 57(23), 9879-9893. [Link]

-

Li, Y., Zhang, J., He, L., Wang, S., Sun, J., & Zhang, Y. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & medicinal chemistry letters, 23(10), 2944-2947. [Link]

-

Erdag, E., Becer, E., Mulazim, Y., Vatansever, H. S., Kabadayı, H., & Kesanli, B. (2021). Synthesis and Apoptotic Activities of New 2 (3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(1), 84-90. [Link]

-

Kakkar, S., Kumar, S., Sharma, A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

-

Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2022). Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260. [Link]

-

Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. (2015). Journal of Heterocyclic Chemistry, 52(5), 1399-1406. [Link]

-

Nguyen, T. T. T., Nguyen, H. T., Le, T. H., Nguyen, T. H., & Thai, K. M. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(36), 23513-23527. [Link]

-

Lesyk, R., Gzella, A., & Atamanyuk, D. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(22), 4048. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(28), 20004-20042. [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). Molecules, 27(19), 6595. [Link]

-

Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433-440. [Link]

-

An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals. (2022). International Journal of Molecular Sciences, 23(21), 13388. [Link]

Sources

- 1. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of 2(3H)-Benzoxazolone Derivatives: A Technical Guide for Drug Discovery Professionals

The 2(3H)-benzoxazolone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 2(3H)-benzoxazolone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to facilitate the rational design and evaluation of novel therapeutic agents based on this versatile heterocyclic core.

Anticancer Applications: Inducing Apoptosis and Modulating Key Signaling Pathways

2(3H)-benzoxazolone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death (apoptosis) in cancer cells.[2][3]

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The anticancer activity of these derivatives appears to be mediated by at least two distinct mechanisms: the intrinsic apoptotic pathway and the modulation of xenobiotic metabolism pathways.

1.1.1. Induction of the Intrinsic Apoptotic Pathway:

Several studies have shown that 2(3H)-benzoxazolone derivatives can trigger apoptosis in cancer cells by modulating key proteins in the intrinsic pathway. Treatment of breast cancer cells (MCF-7) with certain derivatives has been shown to significantly increase the immunoreactivities of caspase-3 , cytochrome-c , and FasL [2]. The activation of caspase-3 is a critical execution step in apoptosis.[4][5] The release of cytochrome-c from the mitochondria is a key event that initiates the caspase cascade.

Caption: Intrinsic Apoptosis Pathway Induced by 2(3H)-Benzoxazolone Derivatives.

1.1.2. Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway:

Another intriguing mechanism involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in the metabolism of xenobiotics.[6][7][8][9][10] Some 2(3H)-benzoxazolone derivatives may act as ligands for the AhR, leading to the induction of cytochrome P450 1A1 (CYP1A1) gene expression.[6][9] The induction of CYP1A1 can lead to the metabolic activation of pro-carcinogens or, in some contexts, the production of reactive oxygen species (ROS) that can trigger apoptosis.

Caption: AhR-Mediated CYP1A1 Induction by 2(3H)-Benzoxazolone Derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2(3H)-benzoxazolone derivatives is significantly influenced by the nature and position of substituents on the core structure.[3]

-

Substitution at the N-3 position: The introduction of various substituents at the N-3 position of the benzoxazolone ring has been a key strategy in the development of potent anticancer agents.

-

Substitution on the benzene ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can modulate the cytotoxic activity. For instance, a chloro substituent at the 5-position has been shown to influence apoptotic activity.[2]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of 2(3H)-benzoxazolone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (piperazine substituent) | MCF-7 (Breast) | 100 (at 48h) | [2] |

| Compound 2 (5-chloro, piperazine substituent) | MCF-7 (Breast) | 50 (at 48h) | [2] |

| 5c (cyclic amine substituent) | HeLa (Cervical) | 17.31 | [11] |

| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one | Various | Not specified | [11] |

Experimental Protocols for Anticancer Evaluation

1.4.1. MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Step 1: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Step 2: Treat the cells with various concentrations of the 2(3H)-benzoxazolone derivatives for 24, 48, or 72 hours.

-

Step 3: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Step 4: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Step 5: Measure the absorbance at 570 nm using a microplate reader.

1.4.2. TUNEL Assay for Apoptosis Detection:

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Step 1: Grow cells on coverslips and treat with the test compounds.

-

Step 2: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Step 3: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP for 60 minutes at 37°C.

-

Step 4: Counterstain the nuclei with DAPI.

-

Step 5: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence.

Anti-inflammatory Applications: Targeting Key Mediators of Inflammation

2(3H)-benzoxazolone derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[12][13][14]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

2.1.1. Cyclooxygenase (COX) Inhibition:

A primary mechanism of the anti-inflammatory action of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation and pain.[14] Some studies suggest that certain derivatives may exhibit selectivity for COX-2 over COX-1, which could translate to a better safety profile with reduced gastrointestinal side effects.[15][16][17][18][19]

2.1.2. Modulation of Pro-inflammatory Cytokines:

Beyond COX inhibition, some 2(3H)-benzoxazolone derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[4][20][21][22][23] IL-6 plays a crucial role in chronic inflammatory diseases, and its inhibition represents a valuable therapeutic strategy. The suppression of IL-6 may occur through the inhibition of the STAT3 signaling pathway.[4][20]

Caption: Inhibition of IL-6/STAT3 Signaling by 2(3H)-Benzoxazolone Derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity is highly dependent on the substitution pattern of the benzoxazolone ring.

-

6-Acyl derivatives: The presence of an acyl group at the 6-position has been associated with potent anti-inflammatory and analgesic activities.[12]

-

Substituents on the N-3 position: Modifications at the N-3 position with various aromatic and aliphatic moieties can significantly impact COX inhibitory activity and selectivity.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential is often evaluated by determining the IC50 values for COX-1 and COX-2 inhibition.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 6b | >13.16 | 0.04 | >329 | [18][19] |

| Compound 6j | >12.48 | 0.04 | >312 | [18][19] |

| Celecoxib (Reference) | 14.7 | 0.05 | 294 | [18][19] |

Experimental Protocol for COX Inhibition Assay

-

Step 1: Prepare human recombinant COX-1 and COX-2 enzymes.

-

Step 2: Pre-incubate the enzymes with various concentrations of the test compounds for 15 minutes at 25°C.

-

Step 3: Initiate the reaction by adding arachidonic acid.

-

Step 4: Incubate for 5 minutes at 37°C.

-

Step 5: Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

-

Step 6: Calculate the IC50 values from the dose-response curves.

Antimicrobial Applications: Disrupting Bacterial Communication

Certain 2(3H)-benzoxazolone derivatives have emerged as promising antimicrobial agents, particularly against pathogenic bacteria.[24][25]

Mechanism of Action: Quorum Sensing Inhibition

A key mechanism of antimicrobial action is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. In pathogens like Pseudomonas aeruginosa, the QS system regulates the production of virulence factors and biofilm formation.[26] 2(3H)-benzoxazolone derivatives can interfere with this communication by acting as antagonists of QS receptors, such as LasR and RhlR.[26][27][28]

Caption: Quorum Sensing Inhibition in P. aeruginosa by 2(3H)-Benzoxazolone Derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is influenced by the substituents on the benzoxazolone scaffold.

-

N-alkylation: The introduction of different alkyl chains at the N-3 position can modulate the antimicrobial activity.

-

Substitution on the benzene ring: The presence of halogen atoms or other functional groups on the aromatic ring can enhance the inhibitory effect on bacterial growth.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| 3b (thiazolinoalkyl) | >512 | >512 | 25 | [25] |

| 3c (thiazolinoalkyl) | >512 | >512 | 25 | [25] |

Experimental Protocol for MIC Determination (Broth Microdilution)

-

Step 1: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Step 2: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Step 3: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Step 4: Incubate the plates at 37°C for 18-24 hours.

-

Step 5: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 2(3H)-benzoxazolone scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse pharmacological activities. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on optimizing lead compounds through medicinal chemistry efforts, further elucidating their molecular targets and signaling pathways, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this remarkable chemical entity holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

-

Erdag, E., Becer, E., Mulazim, Y., Vatansever, H. S., Kabadayı, H., & Kesanli, B. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anticancer Agents in Medicinal Chemistry, 21(1), 84–90. [Link]

-

Erdag, E. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International, 32(44), 23-30. [Link]

-

Gökhan-Kelekçi, N., Köksal, M., Ünüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29–37. [Link]

-

Murty, M. S. R., Ram, K. R., Rao, R. V., & Anto, R. J. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(12), 3596-3600. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Swaidan, I. A., & Al-Obaid, A. M. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 12(19), 9579. [Link]

-

Soyer, Z., & Erac, B. (2007). Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences, 32(3), 167-171. [Link]

-

Park, H. Y., Kim, Y. H., Kim, J. H., Lee, J. H., & Kim, Y. (2017). Synthesis of benzoxazole derivatives as interleukin-6 antagonists. Bioorganic & Medicinal Chemistry, 25(12), 3104–3111. [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2022). Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa. Molecules, 27(19), 6296. [Link]

-

Kim, Y., & Park, H. Y. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. Molecules, 27(8), 2617. [Link]

-

Taylor & Francis Online. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]

-

ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]

-

ResearchGate. (n.d.). The IC 50 values calculated from the dose-response curves. [Link]

-

National Center for Biotechnology Information. (2024). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. [Link]

-

National Center for Biotechnology Information. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. [Link]

-

National Center for Biotechnology Information. (2022). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. [Link]

-

National Center for Biotechnology Information. (2022). Discovery and Characterization of Pure RhlR Antagonists against Pseudomonas aeruginosa Infections. [Link]

-

National Center for Biotechnology Information. (2022). Involvement of the CYP1A1 inhibition-mediated activation of aryl hydrocarbon receptor in drug-induced hepatotoxicity. [Link]

-

PLOS. (2022). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. [Link]

-

MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

MDPI. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

-

Frontiers. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

-

MDPI. (2022). The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation. [Link]

-

PubMed. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. [Link]

-

Acta Poloniae Pharmaceutica. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. [Link]

-

Semantic Scholar. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. [Link]

-

PubMed. (2003). Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. [Link]

-

PLOS. (2012). Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis. [Link]

-

MDPI. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]

-

National Center for Biotechnology Information. (2006). Characterization of the Antiallergic Drugs 3-[2-(2-Phenylethyl) benzoimidazole-4-yl]. [Link]

-

PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. [Link]

-

National Center for Biotechnology Information. (2022). Investigation of some 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3 : A molecular docking study. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. [Link]

-

PubMed. (2009). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. [Link]

-

PubMed. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. [Link]

-

MDPI. (2023). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]

-

MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. [Link]

-

YouTube. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. [Link]

-

National Center for Biotechnology Information. (2013). Pseudomonas aeruginosa Quorum Sensing. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. [Link]

-

Assay Genie. (2022). TUNEL staining : The method of choice for measuring cell death. [Link]

-

ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). [Link]

-

National Center for Biotechnology Information. (2012). Analysis of apoptosis by cytometry using TUNEL assay. [Link]

-

National Center for Biotechnology Information. (2007). An ELISA method to measure inhibition of the COX enzymes. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

YouTube. (2017). Determination of MIC by Broth Dilution Method. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

Sources

- 1. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journaljpri.com [journaljpri.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the Antiallergic Drugs 3-[2-(2-Phenylethyl) benzoimidazole-4-yl]-3-hydroxypropanoic Acid and Ethyl 3-Hydroxy-3-[2-(2-phenylethyl)benzoimidazol-4-yl]propanoate as Full Aryl Hydrocarbon Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis | PLOS One [journals.plos.org]

- 8. Involvement of the CYP1A1 inhibition-mediated activation of aryl hydrocarbon receptor in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa | PLOS One [journals.plos.org]

mechanism of action of 5-chloro-6-nitro-2(3H)-benzoxazolone

An In-depth Technical Guide to the Proposed Mechanism of Action and Experimental Validation of 5-chloro-6-nitro-2(3H)-benzoxazolone

Abstract

5-chloro-6-nitro-2(3H)-benzoxazolone is a substituted heterocyclic compound belonging to the benzoxazolone class. While the broader family of benzoxazolone derivatives is known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties, the specific mechanism of action for this particular nitro- and chloro-substituted molecule remains uncharacterized in publicly available literature. This guide puts forth a scientifically reasoned, hypothetical mechanism of action, positing the compound as a novel inhibitor of fungal 1,3-β-glucan synthase. We provide a comprehensive, field-proven experimental workflow designed to rigorously test this hypothesis, from initial screening and target engagement to cellular validation. This document serves as a strategic roadmap for researchers and drug development professionals seeking to elucidate the pharmacological profile of this and similar novel chemical entities.

Introduction: The Benzoxazolone Scaffold and a Mechanistic Hypothesis

The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating activity against a range of biological targets. The presence of a nitro group, a well-known pharmacophore in antimicrobial agents, combined with a halogenated benzene ring, suggests a strong potential for targeted biological activity, particularly in an antimicrobial context.

Given the prevalence of antifungal activity within related heterocyclic structures, we hypothesize that 5-chloro-6-nitro-2(3H)-benzoxazolone (referred to herein as CNOB) acts as a non-competitive inhibitor of fungal 1,3-β-glucan synthase . This enzyme is a critical component for maintaining cell wall integrity in many pathogenic fungi, including Candida and Aspergillus species, and is a clinically validated antifungal target. Its location on the plasma membrane makes it accessible to exogenous small molecules. We propose that CNOB binds to an allosteric site on the FKS subunit of the enzyme complex, disrupting its catalytic activity and leading to catastrophic cell wall stress and fungal cell death.

Proposed Signaling Pathway and Molecular Mechanism

The proposed mechanism centers on the disruption of fungal cell wall biosynthesis. The fungal cell wall is a dynamic structure essential for survival, and its primary structural component is 1,3-β-glucan. The 1,3-β-glucan synthase enzyme complex synthesizes this polymer.

Our hypothesis is that CNOB's mechanism proceeds as follows:

-

Cellular Entry: CNOB, as a small lipophilic molecule, is predicted to passively diffuse across the fungal cell membrane.

-